molecular formula C16H12O7 B1657870 Sydowinin B CAS No. 58450-00-3

Sydowinin B

Cat. No. B1657870
CAS RN: 58450-00-3
M. Wt: 316.26
InChI Key: SSBSKLSIZKVBFF-UHFFFAOYSA-N
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Description

Sydowinin B is a xanthone mycotoxin isolated from Aspergillus sydowii . It has immunosuppressive and weak cytotoxic activity . Interestingly, Sydowinin B was isolated from a vast algal bloom which formed off the eastern coast of Australia following dust storms in 2009 .


Synthesis Analysis

Efficient syntheses of the highly substituted benzophenone graphisin A and the xanthone sydowinin B are described . Key steps involve aryl anion addition to substituted benzaldehyde derivatives, subsequent methyl ester installation, and dehydrative cyclization .


Chemical Reactions Analysis

The structures of sydowinin A, sydowinin B, and sydowinol were established by chemical and spectroscopic data . Sydowinin A was shown to be methyl-1-hydroxy-3-hydroxymethyl-xanthone-8-carboxylate (I) and sydowinin B to be methyl-1,7-dihydroxy-3-hydroxymethyl-xanthone-8-carboxylate (VIII) .


Physical And Chemical Properties Analysis

Sydowinin B has a molecular formula of C16H12O7 and a molecular weight of 316.26 . It is soluble in methanol or DMSO .

Scientific Research Applications

Immunomodulatory Effects

Sydowinin B has been studied for its immunosuppressive properties, which could have potential applications in treating autoimmune diseases or in organ transplantation to prevent rejection. It has shown moderate activity with IC 50 values indicating its potency .

Antibacterial Properties

Research indicates that Sydowinin B possesses antibacterial properties, particularly against Vibrio rotiferianus, which suggests its potential use in developing new antibacterial agents or treatments .

Coral Health and Marine Ecosystems

Sydowinin B has been implicated in studies related to coral health, where its application affected the maximum quantum yield (Fv/Fm) of Symbiodinium, a type of algae living in symbiosis with corals. This could have implications for understanding coral bleaching and diseases .

Pharmaceutical Applications

Due to its immunosuppressive and antibacterial effects, Sydowinin B is being considered for pharmaceutical applications. Its properties could be harnessed to develop medications for various health conditions .

Marine Fungal Bloom Implications

The presence of Sydowinin B-producing Aspergillus sydowii during marine fungal blooms has potential implications for marine ecosystems’ health, including vital environments like the Great Barrier Reef .

Secondary Metabolite Research

As a secondary metabolite of Aspergillus sydowii, Sydowinin B’s study contributes to the broader field of microbial interactions and secondary metabolite production, which is crucial for discovering new compounds with unique properties .

Safety and Hazards

Sydowinin B is a xanthone polyketide that has been found in A. sydowii and has immunosuppressant activity . It inhibits LPS- or concanavalin A-induced proliferation of isolated mouse splenic lymphocytes .

properties

IUPAC Name

methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,17-19H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBSKLSIZKVBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sydowinin B

CAS RN

58450-00-3
Record name Sydowinin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058450003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SYDOWININ B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78YLI0R53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and formula of Sydowinin B?

A: Sydowinin B is a methyl-1,7-dihydroxy-3-hydroxymethyl-xanthone-8-carboxylate. Its molecular formula is C16H12O7. [, ]

Q2: What are the known sources of Sydowinin B?

A: Sydowinin B has been isolated from several fungal species, including Aspergillus sydowi, Pestalotiopsis clavispora, and Aspergillus versicolor. [, , ]

Q3: Has Sydowinin B shown any potential in targeting specific enzymes?

A: While not a primary focus of current research, one study observed that Sydowinin B displayed moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling and a potential target for type 2 diabetes treatment. [] The study reported an IC50 value of 81 μM for Sydowinin B against PTP-1B.

Q4: What analytical techniques are commonly employed for the detection and quantification of Sydowinin B?

A: Various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry, are typically employed for the identification and quantification of Sydowinin B in complex matrices. [, ]

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